molecular formula C7H9NO2 B1353602 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL CAS No. 36721-61-6

1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL

Cat. No.: B1353602
CAS No.: 36721-61-6
M. Wt: 139.15 g/mol
InChI Key: ILPQOFRAYWDXCJ-UHFFFAOYSA-N
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Description

1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL is a heterocyclic organic compound that features a pyridine ring substituted with a hydroxymethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL typically involves the reaction of 2-chloromethylpyridine with formaldehyde and a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxymethyl group is introduced at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-1-methylpyridin-2(1H)-one.

    Reduction: this compound alcohol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)pyridine
  • 3-(Hydroxymethyl)pyridine
  • 4-(Hydroxymethyl)pyridine

Uniqueness

1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL is unique due to the specific positioning of the hydroxymethyl and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to other hydroxymethyl-substituted pyridines. For example, the presence of the methyl group at the 1-position can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

3-(hydroxymethyl)-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-8-4-2-3-6(5-9)7(8)10/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPQOFRAYWDXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452440
Record name 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36721-61-6
Record name 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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